

# Hemopressin: A Hemoglobin Alpha-Chain Fragment with Cannabinoid Activity

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## Compound of Interest

Compound Name: Hemopressin

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## Introduction

**Hemopressin** is a bioactive peptide originally isolated from rat brain homogenates, identified as a fragment of the  $\alpha$ -chain of hemoglobin.[1][2] Subsequent research has revealed that **hemopressin** and its N-terminally extended analogs, such as RVD-**hemopressin** and VD-**hemopressin**, are novel modulators of the endocannabinoid system, exhibiting a range of activities from inverse agonism to agonism and allosteric modulation at cannabinoid receptors.[3][4][5] This technical guide provides a comprehensive overview of **hemopressin** and its related peptides, focusing on their biochemical properties, pharmacological activities, and the experimental methodologies used to characterize them.

## Discovery and Structure

**Hemopressin** was first identified as a nonapeptide with the amino acid sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH) in rats.[1] In humans and mice, the sequence is slightly different, with a Leucine residue replacing Phenylalanine at position 6 (PVNFKLLSH).[3] The discovery of **hemopressin** was notable as it represented the first identified peptide ligand for the cannabinoid receptor 1 (CB1), a receptor previously thought to be exclusively targeted by lipid-based endocannabinoids like anandamide and 2-arachidonoylglycerol.[5][6]

Further investigations led to the identification of longer, N-terminally extended forms of **hemopressin** in mouse brain extracts, which are now considered to be the more likely

endogenous forms.[7] The original isolation method for **hemopressin** involved hot acid extraction, which is known to cleave the Asp-Pro bond, suggesting that **hemopressin** itself might be an artifact of this process.[4] The primary endogenous peptides are believed to be RVD-**hemopressin** (Arg-Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His) and VD-**hemopressin** (Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His).[8]

## Pharmacological Activity and Quantitative Data

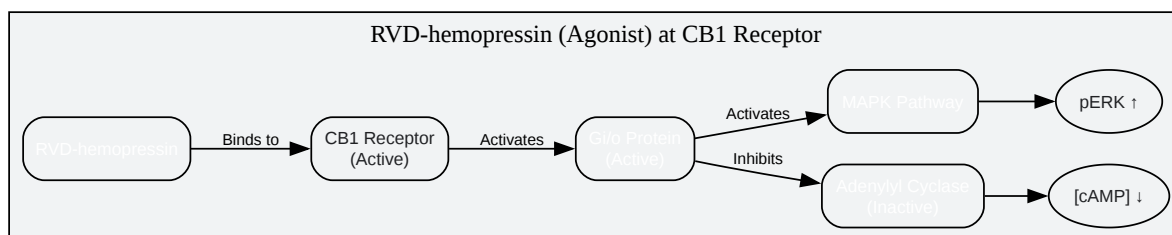
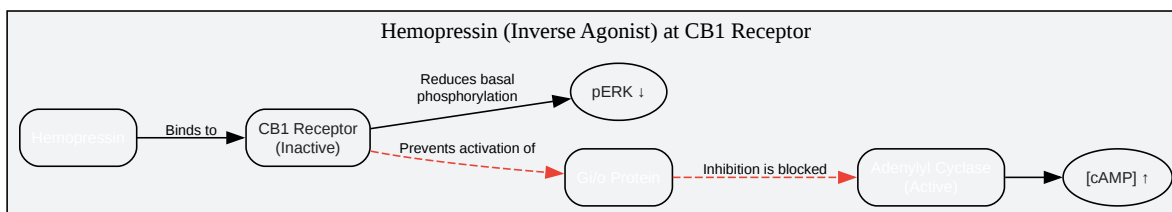
**Hemopressin** and its analogs exhibit complex and varied pharmacology at cannabinoid receptors. **Hemopressin** is predominantly characterized as an inverse agonist of the CB1 receptor, while RVD-**hemopressin** and VD-**hemopressin** have been shown to act as agonists or allosteric modulators at both CB1 and CB2 receptors.[4][5][9][10]

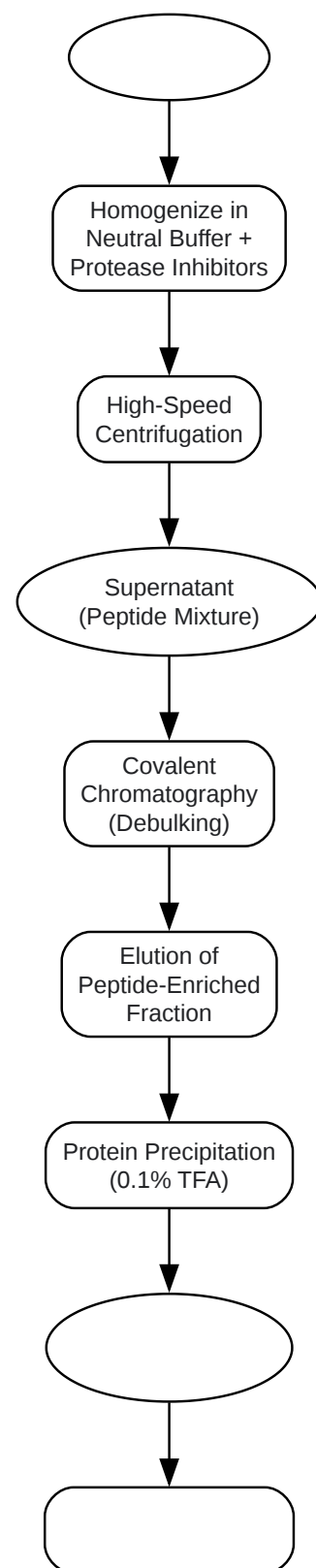
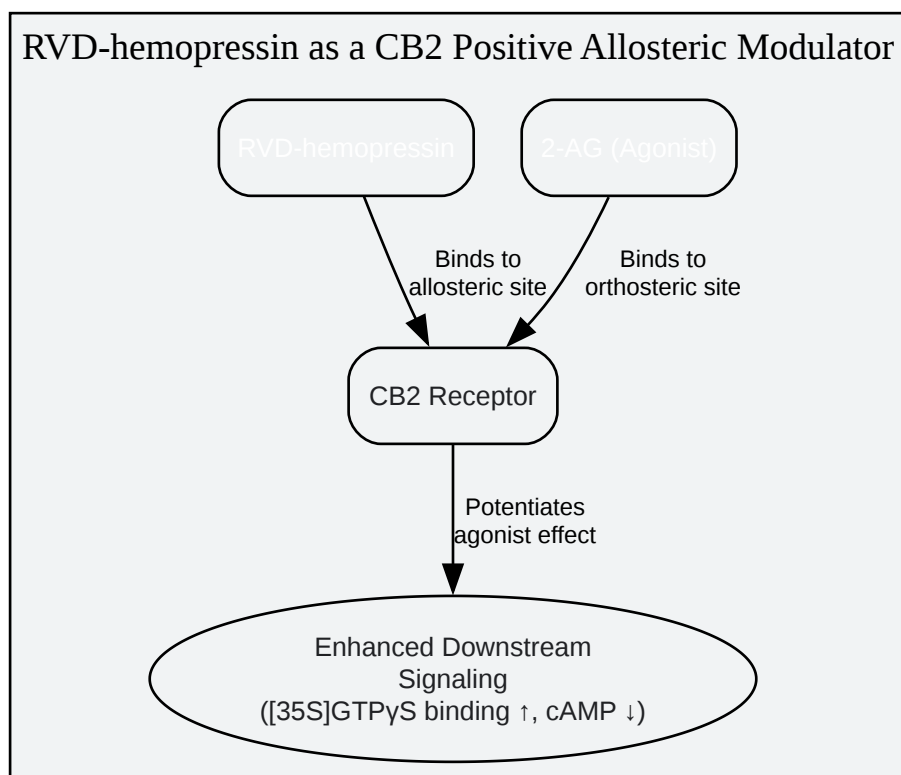
Peptide	Receptor	Assay Type	Value	Reference
Hemopressin	CB1	Radioligand Binding (displacement of [3H]SR141716)	Subnanomolar affinity	[11]
CB1	Functional Assay (EC50)	0.35 nM	[9]	
RVD-hemopressin (Pepcan-12)	CB2	Radioligand Binding (Ki)	~50 nM (Positive Allosteric Modulator)	[3][12]
CB2	cAMP Inhibition (EC50 potentiation of 2-AG)	8-fold potentiation (92.1 nM to 12.4 nM)	[3]	
Hemopressin (human, mouse)	Endopeptidase 24.15	Inhibition Constant (Ki)	27.76 $\mu$ M	[13]
Neurolysin	Inhibition Constant (Ki)	3.43 $\mu$ M	[13]	
Angiotensin-Converting Enzyme (ACE)	Inhibition Constant (Ki)	1.87 $\mu$ M	[13]	
RVD-hemopressin	TRPV1	Inhibition of Capsaicin-induced current (IC50)	18.62 $\mu$ M	[1][14]

Note: Comprehensive Ki and EC50/IC50 values for all three peptides at both CB1 and CB2 receptors across a range of functional assays are not consistently available in the literature.

## Signaling Pathways

The interaction of **hemopressin** and its analogs with cannabinoid receptors initiates downstream signaling cascades. As a CB1 inverse agonist, **hemopressin** can block the constitutive activity of the receptor, leading to an increase in adenylyl cyclase activity and a decrease in ERK phosphorylation in cells with high CB1 receptor tone.[15] In contrast, the agonistic actions of RVD-**hemopressin** and VD-**hemopressin** at CB1 receptors can lead to the canonical G-protein-mediated inhibition of adenylyl cyclase and activation of the MAPK/ERK pathway.[15] RVD-**hemopressin** has also been shown to be a positive allosteric modulator of the CB2 receptor and a blocker of the TRPV1 channel.[3][14]





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## References

- 1. researchgate.net [researchgate.net]
- 2. The Endocannabinoid Peptide RVD-Hemopressin Is a TRPV1 Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hemopressin as a breakthrough for the cannabinoid field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Frontiers | New Insights Into Peptide Cannabinoids: Structure, Biosynthesis and Signaling [frontiersin.org]
- 9. Modulation of the cannabinoid receptors by hemopressin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hemopressin is an inverse agonist of CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pepecan-12 (RVD-hemopressin) is a CB2 receptor positive allosteric modulator constitutively secreted by adrenals and in liver upon tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. mdpi.com [mdpi.com]
- 15. Hemopressin as a breakthrough for the cannabinoid field - PMC [pmc.ncbi.nlm.nih.gov]
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